![molecular formula C8H7N3 B13671573 6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
6-Vinyl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Vinyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring structure with a vinyl group attached to the imidazole ring. Imidazopyridines are known for their diverse biological activities and are considered promising candidates for various medicinal and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the reaction of 2,3-diaminopyridine with carbon disulfide in ethanol, which introduces sulfur at position 2 of the imidazopyridine .
Industrial Production Methods: Industrial production methods for 6-Vinyl-1H-imidazo[4,5-b]pyridine are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Vinyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Partially saturated imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Vinyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 6-Vinyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in signal transduction pathways . This inhibition can lead to the suppression of cellular processes such as proliferation and inflammation .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its use in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[4,5-c]pyridine: Studied for its antiviral and antimicrobial activities.
Imidazo[4,5-d]pyridazine: Explored for its potential as a therapeutic agent in various diseases.
Uniqueness: 6-Vinyl-1H-imidazo[4,5-b]pyridine stands out due to its unique vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C8H7N3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6-ethenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h2-5H,1H2,(H,9,10,11) |
Clé InChI |
AOIJDYOJQABSRP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(N=C1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



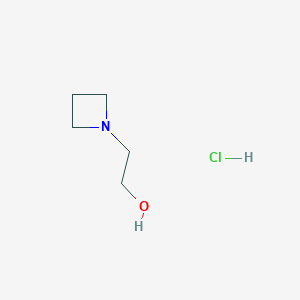
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
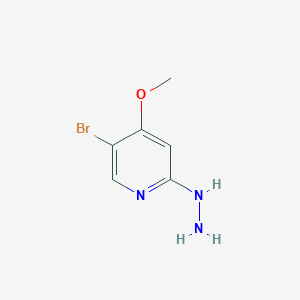
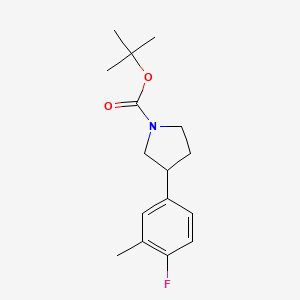
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)


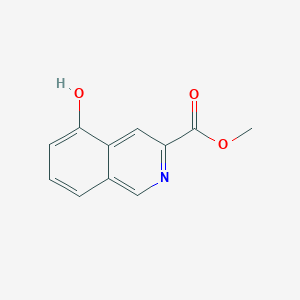

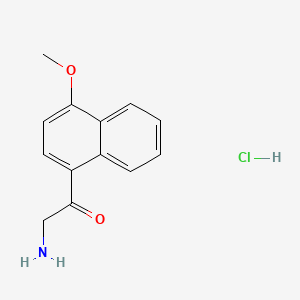
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
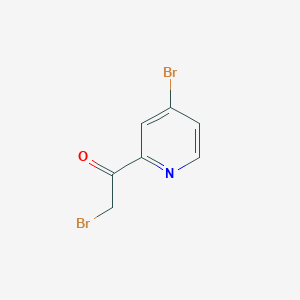
![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
